molecular formula C23H21ClN2O5 B12174045 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

Cat. No.: B12174045
M. Wt: 440.9 g/mol
InChI Key: IIZYWNLLJAOFPP-UHFFFAOYSA-N
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Description

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is known for its diverse biological activities. The compound also contains an indole moiety, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts such as N,N’-carbonyldiimidazole to activate the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide lies in its combination of the chromen-2-one and indole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H21ClN2O5

Molecular Weight

440.9 g/mol

IUPAC Name

2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N-[1-(2-methoxyethyl)indol-4-yl]acetamide

InChI

InChI=1S/C23H21ClN2O5/c1-14-10-23(28)31-20-12-21(17(24)11-16(14)20)30-13-22(27)25-18-4-3-5-19-15(18)6-7-26(19)8-9-29-2/h3-7,10-12H,8-9,13H2,1-2H3,(H,25,27)

InChI Key

IIZYWNLLJAOFPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=C4C=CN(C4=CC=C3)CCOC

Origin of Product

United States

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